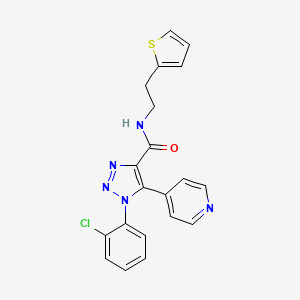
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5OS and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C20H16ClN5OS, with a molecular weight of 403.88 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common strategy for forming triazole derivatives. The detailed synthetic pathway can include various steps such as sonication and purification processes to yield the final product in good yields .
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show effectiveness against various bacterial strains and fungi. The introduction of specific functional groups, such as the thiophene moiety in this compound, may enhance its bioactivity by improving solubility and interaction with biological targets .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have been performed on similar triazole compounds, revealing varying degrees of effectiveness against cancer cell lines. For example, compounds with similar structures were tested against human cancer cell lines and showed IC50 values ranging from low micromolar to sub-micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | HeLa | 10 |
| Triazole B | MCF-7 | 5 |
| Target Compound | A549 | TBD |
The proposed mechanism of action for triazole derivatives often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. For instance, some studies suggest that these compounds can act as antagonists to G protein-coupled receptors (GPCRs), modulating pathways related to inflammation and cancer progression .
Case Studies
Study 1: Inhibition of P2Y14 Receptor
A study focused on related triazole compounds demonstrated their ability to inhibit the P2Y14 receptor, which plays a role in inflammatory responses. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong binding affinity and potential therapeutic applications in treating inflammatory diseases .
Study 2: Anticancer Activity
Another study evaluated the anticancer properties of various triazole derivatives against different cancer cell lines. The results showed that modifications to the triazole ring could significantly enhance cytotoxicity, with some derivatives achieving IC50 values below 10 µM against aggressive cancer types .
特性
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-4-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-16-5-1-2-6-17(16)26-19(14-7-10-22-11-8-14)18(24-25-26)20(27)23-12-9-15-4-3-13-28-15/h1-8,10-11,13H,9,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBZDNYZELAWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













